ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate

Target prediction COX-1 Polypharmacology

Researchers requiring novel COX-1 probes often face limited scaffold diversity in commercially available libraries. This compound fills a critical gap with a benzofuran-5-chlorothiophene-2-carboxamide framework not represented by any other ZINC-catalogued compound. - SEA-predicted PTGS1 (COX-1) engagement (P-value=32, Max Tc=57) positions it as a rational probe for biochemical assays. - The 5-chlorothiophene substituent provides distinct electronic and lipophilic properties (Δσₚ ≈ -0.55, ΔlogP ≈ +1.0 vs. nitro analog), enabling matched molecular pair analysis in SAR studies. - Orthogonal synthetic handles (ethyl ester, amide linkage) support rapid derivatization and cross-coupling for lead optimization.

Molecular Formula C16H12ClNO4S
Molecular Weight 349.79
CAS No. 477500-51-9
Cat. No. B2876947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate
CAS477500-51-9
Molecular FormulaC16H12ClNO4S
Molecular Weight349.79
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C16H12ClNO4S/c1-2-21-16(20)14-13(9-5-3-4-6-10(9)22-14)18-15(19)11-7-8-12(17)23-11/h3-8H,2H2,1H3,(H,18,19)
InChIKeyNBNJHGPDIATXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Baseline Characterization


Ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate (CAS 477500-51-9, molecular formula C₁₆H₁₂ClNO₄S, MW 349.79 g/mol) is a synthetic heterocyclic small molecule that embeds a benzofuran-2-carboxylate ethyl ester core 3-amido-substituted with a 5-chlorothiophene-2-carbonyl moiety [1]. It is catalogued as ZINC13803945 in the ZINC database of commercially available compounds, with a calculated logP of 3.15 and zero sp³-hybridized carbon fraction of 0.06, indicating a rigid, largely planar aromatic scaffold [1]. The compound is listed in the European Chemicals Agency (ECHA) substance infocard as an existing chemical substance [2]. No clinical trials have been associated with this compound; its primary documented role is as a screening compound and synthetic building block within medicinal chemistry discovery programs [1].

Workflow Screening compound for medicinal chemistry discovery and library enrichment
Scaffold Benzofuran-2-carboxylate core with 5-chlorothiophene-2-amido substitution
Sourcing ZINC-catalogued; commercially available for research use as a synthetic building block

In-Class Analogue Non-Interchangeability


Benzofuran-2-carboxylate amide derivatives encompassing varied thiophene substituents exhibit wide divergence in biological target engagement profiles that preclude simple functional interchange. The 5-chlorothiophene-2-carbonyl substituent in this compound confers a unique combination of moderate electron-withdrawing character (σₚ ≈ 0.23 for Cl vs. σₚ ≈ 0.78 for NO₂) and lipophilicity (π ≈ 0.71 for Cl vs. π ≈ -0.28 for NO₂) that fundamentally alters hydrogen-bond acceptor capacity, metabolic stability, and protein-binding site complementarity relative to its 5-nitrothiophene analog (CAS 477500-20-2) [1]. SEA (Similarity Ensemble Approach) predictions based on ChEMBL20 suggest that this compound may preferentially interact with prostaglandin G/H synthase 1 (PTGS1/COX-1, P-value = 32), a target class distinct from the predicted interactions of unsubstituted thiophene and electron-deficient heteroaryl analogs [1]. These property differences mean that even structurally proximal analogs cannot serve as reliable functional or pharmacological surrogates in assay development, SAR campaigns, or target validation studies [1].

Target Compound
5-Chlorothiophene-2-amido analog
Potential Substitute
5-Nitrothiophene-2-amido analog (CAS 477500-20-2)
Electronic character differs: the chloro substituent confers moderate electron withdrawal, while the nitro analog introduces strong electron deficiency. Amide stability and hydrogen-bond acceptor context may shift.
Lipophilicity profiles diverge: the chloro analog exhibits higher predicted lipophilicity, potentially shifting solubility, protein-binding, and membrane-permeability context in cell-based assays.
Predicted target-engagement landscapes are qualitatively distinct. SEA predictions suggest COX-1 association for the chloro analog; the nitro analog is expected to exhibit different enzyme-class preferences. Target-based screening context may not transfer.
Scaffold-level uniqueness means no other commercially catalogued compound replicates the 5-chlorothiophene-benzofuran framework. Functional or pharmacological surrogacy cannot be assumed without experimental validation.

Quantitative Differentiation Evidence


Predicted COX-1 Target Divergence: Chloro vs. Nitrothiophene

In the absence of direct head-to-head experimental bioactivity data for this compound, the highest-strength available differentiation evidence derives from SEA target predictions. For ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate (ZINC13803945), the top predicted target is PTGS1 (COX-1) with a P-value of 32 and a maximum Tanimoto coefficient (Max Tc) of 57 based on ChEMBL20 [1]. For the closely related 5-nitrothiophene analog (CAS 477500-20-2, ZINC entry not available for direct SEA comparison), the strongly electron-withdrawing nitro group would be expected to shift the predicted target landscape toward different enzyme classes, consistent with the known preference of nitroaromatics for nitroreductase-sensitive targets [2]. This computational evidence, while not experimental confirmation, provides the only available molecular-level basis for distinguishing these two analogs in target-based screening cascades [1].

Target Prediction
Class-level inference
Chloro analog: PTGS1 (COX-1) P=32, Max Tc=57
Nitro analog: distinct target class inferred; no SEA data available
Supports COX-1 pathway screening context for chloro analog selection
SEA prediction via ChEMBL20 ligand set; not experimentally validated
Target prediction COX-1 Polypharmacology Benzofuran SAR

Physicochemical Property Differences: Chloro vs. Nitro Analogue

The target compound has a calculated logP of 3.15 (ALogP) as annotated in ZINC [1]. Using the aromatic substituent constant system, the 5-chlorothiophene moiety contributes a π value of approximately +0.71 (Cl on thiophene) to overall lipophilicity, whereas the 5-nitrothiophene analog carries a π value of approximately –0.28, yielding a predicted logP difference of roughly 1 log unit between the two compounds [1]. The Hammett σₚ constant for Cl (+0.23) versus NO₂ (+0.78) indicates substantially different electron-withdrawing capacity, which impacts amide bond stability, hydrogen-bond acceptor strength of the carbonyl oxygen, and susceptibility to nucleophilic attack at the thiophene ring [2]. These property differences have direct consequences for compound handling (solubility, DMSO stock preparation), assay interference potential, and metabolic stability profiles [2].

Physicochemical Profile
Class-level inference
ΔlogP ≈ +1.0 (chloro more lipophilic)
Δσₚ ≈ –0.55 (chloro weaker electron withdrawal)
Impacts solubility, protein binding, and passive membrane permeability context
Calculated via ZINC ALogP and standard substituent constants; not experimentally measured
Lipophilicity Electronic effects Drug-likeness Benzofuran SAR

Scaffold Uniqueness in Benzofuran Amide Space

Framework analysis in ZINC reveals that the three-ring system comprising benzofuran fused to a 5-chlorothiophene-2-carboxamide at position 3 is unique within the ZINC database: no other compound shares this exact framework [1]. This contrasts with the broader benzofuran-2-carboxylate amide class, which includes numerous analogs with unsubstituted thiophene, nitrothiophene, phenyl, and heteroaryl amide substituents [2]. The uniqueness of this framework means that procurement of this specific compound provides access to a distinct region of chemical space not covered by any other commercially catalogued benzofuran derivative, which is directly relevant for diversity-oriented synthesis and library enrichment strategies [1].

Scaffold Identity
Supporting evidence
Unique three-ring framework in ZINC: benzofuran + 5-chlorothiophene-2-carboxamide at position 3
Provides access to distinct chemical space not covered by any other catalogued benzofuran derivative
ZINC framework analysis; no other compound shares this exact framework
Chemical diversity Scaffold analysis Library design Benzofuran

Recommended Application Scenarios


COX-1 Pathway Screening Probe

Based on the SEA-predicted PTGS1 (COX-1) target engagement (P-value = 32, Max Tc = 57) [1], this compound is most rationally deployed as a screening probe in COX-1 biochemical or cell-based assays. Its predicted selectivity profile diverges from the nitro analog, making it a useful tool for discriminating COX-1-dependent from COX-1-independent phenotypes. Procurement is warranted when a chloro-substituted thiophene amide probe with moderate predicted COX-1 affinity is specifically required.

Diversity Library Enrichment

The unique three-ring framework (benzofuran–5-chlorothiophene-2-carboxamide) that is not represented by any other ZINC-catalogued compound [1] makes this molecule a high-value addition to diversity-oriented synthesis libraries. Medicinal chemistry groups seeking to expand into unoccupied benzofuran chemical space for lead discovery should prioritize this scaffold over more common benzofuran amide analogs.

SAR Control for Nitrothiophene Analogs

The calculated logP difference of approximately +1.0 and the weaker electron-withdrawing character (Δσₚ ≈ –0.55) relative to the 5-nitrothiophene analog [1] [2] position this compound as a suitable physicochemical control. In any SAR study where the nitro group's electronic or solubility effects are being deconvoluted from target engagement, this chloro analog provides the matched molecular pair needed to isolate the contribution of the thiophene substituent.

Benzofuran Derivatization Intermediate

Several vendor listings indicate the compound's role as a building block for synthesizing more complex benzofuran-containing molecules [1]. The ethyl ester at position 2 and the amide linkage at position 3 provide orthogonal synthetic handles. The 5-chlorothiophene moiety can undergo further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after appropriate activation, enabling rapid exploration of chemical space around this privileged scaffold.

Application
Selection Property
Validation Focus
COX-1 pathway screening studies
Predicted target-engagement context
COX-1 biochemical and cell-based assay review
Diversity-oriented library enrichment
Scaffold uniqueness context
Framework-level diversity and IP-space review
SAR matched-pair control for nitro analogs
Physicochemical substituent-effect context
Electronic and lipophilic contribution deconvolution
Benzofuran scaffold derivatization
Orthogonal synthetic-handle availability
Cross-coupling and amide-functionalization feasibility review
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